molecular formula C9H10N2O3 B1298889 N-Pyridin-4-yl-succinamic acid CAS No. 62134-51-4

N-Pyridin-4-yl-succinamic acid

Cat. No.: B1298889
CAS No.: 62134-51-4
M. Wt: 194.19 g/mol
InChI Key: TXUITVBFNLOICH-UHFFFAOYSA-N
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Description

Overview of Succinamic Acid Derivatives in Contemporary Chemical Research

Succinamic acid derivatives, which are derived from succinic acid, are a class of compounds with a wide array of applications in fields such as pharmaceuticals and agrochemicals. ontosight.aiontosight.ai Their chemical structure often imparts desirable properties like water solubility and potential biological activity. ontosight.ai Researchers have investigated succinamic acid derivatives for various therapeutic effects. ontosight.ai The modification of parent compounds with succinamic acid moieties is a strategy employed to potentially enhance properties like water solubility and biological potency. bohrium.com

Elucidating the Significance of the Pyridine (B92270) Moiety in Medicinal and Materials Chemistry

The pyridine ring, a nitrogen-containing heterocyclic compound, is a fundamental building block in both medicinal and materials chemistry. nih.govontosight.ai In medicinal chemistry, the pyridine scaffold is present in numerous approved drugs and is valued for its ability to improve water solubility and its capacity to form hydrogen bonds. nih.govmdpi.comtaylorandfrancis.com The lone pair of electrons on the nitrogen atom in the pyridine ring plays a crucial role in its ability to coordinate with metal ions, a property leveraged in the design of chemosensors. researchgate.net In materials science, pyridine derivatives are investigated for their optical and electronic properties. ontosight.ai

Articulating the Core Research Focus on N-Pyridin-4-yl-succinamic Acid

This compound, with the molecular formula C9H10N2O3, is a specific derivative that combines a pyridine ring with a succinamic acid group through an amide linkage. scbt.com The core research interest in this compound lies at the intersection of the properties endowed by both the pyridine and succinamic acid moieties. Its structure suggests potential applications in areas where the characteristics of both components are advantageous, such as in the development of new materials or as a subject of study in medicinal chemistry. ontosight.aivulcanchem.com

Historical Trajectories and Foundational Discoveries in Succinamic Acid Chemistry

The history of succinamic acid chemistry is intrinsically linked to its parent compound, succinic acid. Succinic acid, also known as butanedioic acid, was first isolated in 1546 from the distillation of amber. acs.orgbritannica.com It is a naturally occurring compound found in many plant and animal tissues and is a key component of the citric acid cycle. acs.orgwikipedia.org The industrial production of succinic acid has traditionally involved chemical synthesis from maleic anhydride (B1165640). wikipedia.orgshokubai.co.jp In recent years, there has been a significant shift towards bio-based production methods using microorganisms. wikipedia.orgfraunhofer.de The development of succinamic acid derivatives is a progression from the foundational understanding and availability of succinic acid.

Interactive Data Table: Properties of this compound

PropertyValueReference
IUPAC Name 4-oxo-4-(pyridin-4-ylamino)butanoic acid sigmaaldrich.com
Molecular Formula C9H10N2O3 scbt.com
Molecular Weight 194.19 g/mol scbt.com
CAS Number 25604-13-1 scbt.com
InChI Key TXUITVBFNLOICH-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-4-(pyridin-4-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(1-2-9(13)14)11-7-3-5-10-6-4-7/h3-6H,1-2H2,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUITVBFNLOICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355914
Record name N-Pyridin-4-yl-succinamic acid
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Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62134-51-4
Record name 4-Oxo-4-(4-pyridinylamino)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62134-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Pyridin-4-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

General Synthetic Pathways for N-Aryl and N-Pyridyl Succinamic Acids

The foundational approach to synthesizing N-aryl and N-pyridyl succinamic acids involves the acylation of an amine with succinic anhydride (B1165640). This reaction is a common and efficient method for forming the characteristic amide linkage and carboxylic acid moiety of the succinamic acid structure.

The most direct route to N-substituted succinamic acids is the condensation reaction between succinic anhydride and a primary amine. researchgate.netijcps.org This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This process forms an amide bond and a terminal carboxylic acid, yielding the desired succinamic acid. nih.gov

The reaction is typically carried out under mild conditions. mdpi.com For instance, dissolving succinic anhydride in a warm solvent like benzene (B151609) and then adding the amine reactant can lead to the rapid precipitation of the succinamic acid product as a solid. prepchem.com This straightforward procedure often results in high yields of the target compound. mdpi.com

The versatility of the succinic anhydride condensation reaction allows for the use of a wide variety of amine components, including both aromatic and aliphatic amines. ijcps.org This flexibility enables the synthesis of a diverse library of N-substituted succinamic acids. The nature of the amine can influence the reaction conditions required for optimal yield and purity.

Several solvents and conditions have been explored to optimize the synthesis. Reactions can be performed in solvents such as diethyl ether, toluene, or 1,2-dimethoxyethane. mdpi.combeilstein-archives.org While the initial formation of the amic acid is often efficient at moderate temperatures, subsequent transformations, such as cyclization to the corresponding succinimide, may require heating or the use of dehydrating agents like acetic anhydride or polyphosphate ester (PPE). nih.govbeilstein-archives.org For the synthesis of the succinamic acid itself, controlling the temperature is crucial to prevent this subsequent cyclization. Some methods have also explored green chemistry approaches, such as using hot water as a solvent for the synthesis of the related succinimides from succinic acid and primary amines. researchgate.net

Reactant 1Reactant 2SolventConditionsProduct
Succinic anhydrideAnilineBenzeneHeatingN-phenylsuccinamic acid prepchem.com
Succinic anhydrideAromatic/Aliphatic AmineAcetic AcidRoom Temp -> 55°C (with Zn)N-substituted succinimide ijcps.org
Succinic anhydrideAmine/HydrazideChloroformRefluxN-substituted succinamic acid beilstein-archives.org

Targeted Synthesis of N-Pyridin-4-yl-succinamic Acid and Its Positional Isomers

The synthesis of this compound follows the general pathway described above, utilizing 4-aminopyridine (B3432731) as the specific amine reactant. Similarly, its positional isomers, N-Pyridin-2-yl-succinamic acid and N-Pyridin-3-yl-succinamic acid, can be synthesized using 2-aminopyridine and 3-aminopyridine, respectively.

The reaction of 3-aminopyridine with benzene sulfonyl chloride has been described, indicating the amine's utility in nucleophilic reactions to form amide-like structures. researchgate.net While specific optimized conditions for the synthesis of this compound are not extensively detailed in the provided literature, the general methods for N-aryl succinamic acids are applicable. The reaction would involve combining succinic anhydride with 4-aminopyridine in a suitable solvent. The resulting this compound is a stable intermediate used in further synthetic applications.

Amine ReactantProductCAS NumberMolecular FormulaMolecular Weight
4-AminopyridineThis compound25604-13-1C9H10N2O3194.19 g/mol
3-AminopyridineN-Pyridin-3-yl-succinamic acid25604-13-1C9H10N2O3194.19 g/mol synblock.com
2-AminopyridineN-Pyridin-2-yl-succinamic acidN/AC9H10N2O3194.19 g/mol

Strategic Derivatization of the Succinamic Acid Scaffold

The this compound structure contains both a carboxylic acid and an amide group, which serve as handles for further chemical modifications. This allows for the strategic derivatization of the scaffold to produce a variety of more complex molecules.

A notable derivatization is the conversion to N-hydroxylamine derivatives, also known as hydroxamic acids. A two-step approach is commonly employed for this transformation. mdpi.combeilstein-archives.org

Cyclization to Succinimide: The parent this compound is first converted to its corresponding N-(pyridin-4-yl)succinimide. This is a dehydration reaction that can be achieved by heating or by using chemical dehydrating agents like polyphosphate ester (PPE) in a solvent such as chloroform. mdpi.combeilstein-archives.org

Imide Ring Opening: The resulting N-substituted succinimide is then treated with hydroxylamine, typically in an aqueous solution. The hydroxylamine acts as a nucleophile, attacking one of the imide's carbonyl groups and opening the five-membered ring. This reaction yields the target N-hydroxy-succinamide derivative. mdpi.combeilstein-archives.org

This methodology provides a universal route to a wide range of hydroxamic acids from their corresponding succinamic acid precursors. mdpi.combeilstein-archives.org

The carboxylic acid group of N-substituted succinamic acids can be activated and used to acylate other molecules. An example is the conjugation with piperazine-2,6-dione. elaba.lt In this synthesis, the N-substituted succinamic acid is coupled with piperazine-2,6-dione hydrochloride. elaba.lt The coupling is often facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid for nucleophilic attack by the piperazine-2,6-dione nitrogen. elaba.lt

An alternative, higher-yield method involves first reacting piperazine-2,6-dione hydrochloride with succinic anhydride to form an intermediate acid. This intermediate is then converted to its acid chloride, which subsequently acylates the desired amine (like 4-aminopyridine) to produce the final conjugate. elaba.lt This strategy avoids purification issues associated with DCC and results in better yields of the 4-succinamoyl piperazine-2,6-dione derivatives. elaba.lt

Intramolecular Cyclization to Form Cyclic Imides from Succinamic Acids

The formation of N-substituted succinimides from their corresponding succinamic acid precursors is a fundamental chemical transformation. This process involves an intramolecular cyclization reaction characterized by the elimination of a water molecule. The synthesis is typically a two-step approach: first, the acylation of a primary amine with succinic anhydride yields the N-substituted succinamic acid intermediate. mdpi.com The subsequent step is a cyclodehydration process to form the target imide. mdpi.com

This cyclization can be promoted through various methods. A common laboratory technique involves heating the succinamic acid, often in the presence of a dehydrating agent such as acetic anhydride or thionyl chloride. These reagents facilitate the removal of water, driving the equilibrium towards the formation of the stable five-membered succinimide ring.

Recent research has also explored more environmentally friendly methods. For instance, heating N-substituted aminopyridines with succinic anhydride in an aqueous medium provides a simple and clean green method for preparing succinimide derivatives. researchgate.netsciencepublishinggroup.com This approach circumvents the need for harsh chemical reagents and organic solvents. researchgate.netsciencepublishinggroup.com The reaction of N-substituted succinimides with hydroxylamine can also be used as a novel approach to synthesize hydroxamic acids via an imide ring-opening reaction. mdpi.com

The general reaction scheme is as follows:

Step 1 (Amic Acid Formation): 4-Aminopyridine reacts with succinic anhydride to form this compound.

Step 2 (Cyclization/Dehydration): this compound undergoes intramolecular cyclization upon heating or with a dehydrating agent to form N-(pyridin-4-yl)succinimide.

Synthetic Approaches for Constructing Pyridin-4-yl-Containing Building Blocks

The pyridine (B92270) scaffold is a ubiquitous feature in pharmaceuticals and functional materials, necessitating diverse and efficient synthetic strategies. nih.govuiowa.edu The construction of the specific pyridin-4-yl moiety required for this compound relies on methods for preparing functionalized pyridine rings. nih.gov

Preparation of Functionalized Pyridine Scaffolds

The synthesis of functionalized pyridines, particularly those with substituents at the 4-position, can be achieved through a variety of established and modern organic reactions. Six-membered nitrogen-containing compounds like pyridine are prominent in numerous fields, making their synthesis crucial. uiowa.edu

Key synthetic strategies include:

Multi-component Reactions (MCRs): These reactions offer a powerful tool for building complex molecular scaffolds in a single step. For instance, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation can yield highly functionalized pyridines. mdpi.com

Cyclization of Acyclic Precursors: Various cyclization methods are employed to construct the pyridine ring. K₂CO₃-mediated cyclization and rearrangement of γ,δ-alkynyl oximes is one such method. ijpsonline.com Another approach involves the Fe-catalyzed cyclization of ketoxime acetates and aldehydes, which provides a green protocol for preparing substituted pyridines. nih.gov

Functionalization of Pre-existing Pyridine Rings: This strategy involves modifying a simple pyridine derivative to introduce the desired functionality. For the synthesis of this compound, the key starting material is 4-aminopyridine, which serves as the nucleophile that reacts with succinic anhydride.

Synthetic MethodDescriptionKey Features
Multi-component Reactions (MCRs)One-pot synthesis involving three or more reactants to form a complex product. mdpi.comHigh efficiency, atom economy, operational simplicity. mdpi.com
Fe-Catalyzed CyclizationA green protocol using an iron catalyst to construct 2,4,6-trisubstituted symmetrical pyridines from ketoxime acetates and aldehydes. nih.govEnvironmentally friendly catalyst, no additives required. nih.gov
K₂CO₃-Mediated CyclizationBase-mediated cyclization and rearrangement of acyclic precursors like γ,δ-alkynyl oximes to form the pyridine ring. ijpsonline.comUtilizes an inexpensive base and can be performed in solvents like glycerol. ijpsonline.com

Mechanistic Aspects of Amide Bond Formation and Coupling Reactions for Pyridine Linkages

The formation of the amide bond between the pyridine-containing amine (4-aminopyridine) and the carboxylic acid moiety (from succinic anhydride) is a critical step. Amide bond formation is a cornerstone of organic synthesis, typically facilitated by coupling reagents that activate the carboxylic acid. luxembourg-bio.comrsc.org

The general mechanism involves several key steps:

Activation of the Carboxylic Acid: A coupling reagent, such as a carbodiimide (e.g., Dicyclohexylcarbodiimide, DCC), reacts with the carboxylic acid. luxembourg-bio.com This forms a highly reactive O-acylisourea intermediate. luxembourg-bio.com Other classes of reagents include phosphonium salts (e.g., BOP) and uronium/aminium salts (e.g., TBTU), which react with the carboxylic acid to form active esters. luxembourg-bio.com

Nucleophilic Attack: The amine (4-aminopyridine) then acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate.

Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to yield the stable amide bond and a byproduct derived from the coupling reagent (e.g., dicyclohexylurea, DCU, in the case of DCC). luxembourg-bio.com

When using pyridine-containing amines, the basicity of the pyridine nitrogen can potentially interfere with the reaction, for example, by reacting with the coupling reagent. Therefore, careful selection of reagents and control of reaction conditions, such as the order of addition, are crucial for a successful coupling. luxembourg-bio.com The coupling of picolinic acid and its derivatives with anilines to form amides highlights the specific considerations for these types of structures, where the pyridine nitrogen's position relative to the reacting group influences the reaction's outcome. researchgate.net

Advancements in Green Chemistry Methodologies for Succinamic Acid Synthesis

The principles of green chemistry aim to reduce waste, minimize hazards, and improve resource efficiency in chemical synthesis. nih.gov These principles have been successfully applied to the synthesis of succinamic acids and their subsequent cyclization to succinimides.

A significant advancement is the use of water as a reaction medium, which is considered a green solvent. researchgate.netsciencepublishinggroup.comnih.gov Researchers have developed a simple and clean method for preparing succinimide derivatives by heating N-substituted anilines or N-substituted 2-aminopyridines with succinic anhydride in an aqueous medium. researchgate.netsciencepublishinggroup.com This approach eliminates the need for volatile and often toxic organic solvents and avoids the use of harsh dehydrating agents or catalysts like thionyl chloride or acetic acid. researchgate.netsciencepublishinggroup.com

AspectTraditional MethodGreen Chemistry Approach
SolventOrganic solvents (e.g., Toluene, Diethyl ether, Chloroform). mdpi.comWater. researchgate.netsciencepublishinggroup.com
Catalyst/ReagentStoichiometric dehydrating agents (e.g., Acetic anhydride, Thionyl chloride). researchgate.netOften catalyst-free, relying on thermal energy (heating). researchgate.netsciencepublishinggroup.com
ByproductsAcidic or corrosive byproducts.Water is the only byproduct of the cyclization step.
ProcessOften requires multiple steps with purification of intermediates. mdpi.comCan be performed as a one-pot synthesis. researchgate.netsciencepublishinggroup.com

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a dedicated crystal structure for N-Pyridin-4-yl-succinamic acid is not available in the reviewed literature, extensive analysis of closely related co-crystals, such as 4-aminopyridinium hydrogen succinate (B1194679), provides significant insights into the expected molecular geometry, conformation, and intermolecular interactions.

The molecular geometry of this compound is dictated by the spatial arrangement of its constituent pyridine (B92270) ring and the succinamic acid side chain. The pyridine ring is anticipated to be essentially planar. nih.gov The succinamic acid moiety, however, possesses conformational flexibility due to the rotation around its single bonds.

The formation of a co-crystal between 4-aminopyridine (B3432731) and succinic acid results in proton transfer, forming a 4-aminopyridinium cation and a hydrogen succinate anion. nih.gov This protonation leads to a widening of the C-N-C angle within the pyridine ring to approximately 120.7°, compared to the unprotonated form. nih.gov While this compound is a neutral molecule, the influence of strong hydrogen bonding on the pyridine ring geometry is an important consideration.

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The presence of both hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the pyridine nitrogen, the carbonyl oxygens of the amide and carboxylic acid) allows for the formation of robust supramolecular structures.

The primary intermolecular interaction anticipated is the O-H···N hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of another. nih.gov This is a highly probable and stable interaction observed in numerous co-crystals of pyridine derivatives with carboxylic acids. nih.gov Additionally, N-H···O hydrogen bonds involving the amide group are expected to play a crucial role in the crystal packing, linking molecules into chains or sheets. nih.gov

In the crystal structure of 4-aminopyridinium hydrogen succinate, the crystal packing is consolidated by O-H···O and N-H···O intermolecular hydrogen bonds, which create a two-dimensional array. nih.gov Similar motifs are expected for this compound. The carboxylic acid groups can form dimers through O-H···O hydrogen bonds, a common feature in the solid-state structures of carboxylic acids. The amide groups can also form intermolecular N-H···O hydrogen bonds, further stabilizing the crystal lattice.

Table 1: Expected Intermolecular Interactions in this compound

Interaction Type Donor Acceptor Description
Hydrogen Bond Carboxylic Acid (-COOH) Pyridine Nitrogen Strong interaction forming supramolecular synthons.
Hydrogen Bond Amide (-NH) Carbonyl Oxygen (Amide or Carboxylic Acid) Links molecules into chains or sheets.
Hydrogen Bond Carboxylic Acid (-COOH) Carbonyl Oxygen (Carboxylic Acid) Formation of carboxylic acid dimers.
C-H···O Contact C-H (Pyridine or Methylene) Carbonyl Oxygen Weaker interactions contributing to crystal packing.
π–π Stacking Pyridine Ring Pyridine Ring Face-to-face stacking of aromatic rings.
C-H···π Interaction C-H Pyridine Ring Interaction between a C-H bond and the π-system of the pyridine ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Techniques

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and probing the nature of intermolecular interactions.

The FT-IR and FT-Raman spectra of this compound will exhibit characteristic bands corresponding to its various functional groups. The presence of strong hydrogen bonding in the solid state is expected to significantly influence the position and shape of these bands.

O-H and N-H Stretching: The O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the FT-IR spectrum in the region of 3300-2500 cm⁻¹. This broadening is a hallmark of strong hydrogen bonding. The N-H stretching vibration of the secondary amide group is expected to appear as a sharp band around 3300 cm⁻¹.

C=O Stretching: The succinamic acid moiety contains two carbonyl groups, one in the carboxylic acid and one in the amide. The C=O stretching of the carboxylic acid is typically found around 1700 cm⁻¹, while the amide I band (primarily C=O stretch) appears in the region of 1680-1630 cm⁻¹. In the Raman spectrum of succinic acid, the C=O stretching of the carbonyl group is observed at 1650 cm⁻¹. researchgate.net The formation of hydrogen bonds typically causes a red shift (shift to lower wavenumber) in the C=O stretching frequency.

Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic vibrations. The C=C and C=N stretching vibrations of the aromatic ring are expected in the 1600-1400 cm⁻¹ region. asianpubs.org

Amide II Band: The amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, is expected in the FT-IR spectrum around 1550 cm⁻¹.

The formation of the O-H···N hydrogen bond between the carboxylic acid and the pyridine ring can be confirmed by the appearance of new bands or shifts in the existing bands corresponding to these groups.

A more detailed assignment of the vibrational frequencies can be made by comparison with the spectra of related compounds such as pyridine and succinic acid.

C-H Vibrations: The aromatic C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹. asianpubs.org The aliphatic C-H stretching vibrations of the methylene groups in the succinamic acid chain will be observed in the 3000-2850 cm⁻¹ region.

Pyridine Ring Breathing Mode: A characteristic sharp and intense band corresponding to the totally symmetric ring breathing vibration of the pyridine ring is expected around 1000 cm⁻¹.

Carboxylic Acid Vibrations: In addition to the O-H and C=O stretching, other vibrations of the carboxylic acid group include the in-plane O-H bending and C-O stretching, which couple to give bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. The out-of-plane O-H bend gives rise to a broad band centered around 920 cm⁻¹.

Methylene Group Vibrations: The methylene (-CH₂-) groups of the succinic acid moiety will show scissoring vibrations around 1420 cm⁻¹, wagging vibrations in the 1305 cm⁻¹ region, and rocking vibrations around 800 cm⁻¹. rasayanjournal.co.in

Table 2: Predicted Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment Functional Group
~3300 N-H stretch Amide
3300-2500 (broad) O-H stretch Carboxylic Acid
>3000 C-H stretch Pyridine Ring
3000-2850 C-H stretch Methylene (-CH₂-)
~1700 C=O stretch Carboxylic Acid
1680-1630 Amide I (C=O stretch) Amide
1600-1400 C=C and C=N stretch Pyridine Ring
~1550 Amide II (N-H bend, C-N stretch) Amide
~1420 -CH₂- scissoring Methylene (-CH₂-)
~1000 Ring breathing Pyridine Ring
~920 (broad) O-H out-of-plane bend Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. The ¹H and ¹³C NMR spectra of this compound would provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the succinamic acid chain.

Pyridine Protons: The pyridine ring has two sets of chemically non-equivalent aromatic protons. The protons ortho to the nitrogen atom (at positions 2 and 6) are expected to resonate at a lower field (higher ppm) compared to the protons meta to the nitrogen (at positions 3 and 5), due to the deshielding effect of the electronegative nitrogen atom. These would likely appear as doublets.

Methylene Protons: The succinamic acid moiety has two methylene groups (-CH₂-CH₂-). These protons are expected to appear as a multiplet, likely two triplets, in the aliphatic region of the spectrum. For succinic acid in D₂O, the methylene protons give a singlet at approximately 2.67 ppm. chemicalbook.com In this compound, the chemical environment is different, and coupling between the two methylene groups would lead to more complex splitting patterns.

Amide and Carboxylic Acid Protons: The amide proton (-NH-) and the carboxylic acid proton (-COOH) are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on the solvent and concentration. In DMSO-d₆, the carboxylic acid proton of succinic acid appears at around 12.2 ppm. chemicalbook.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbonyl Carbons: The two carbonyl carbons, one from the amide and one from the carboxylic acid, are expected to resonate at the downfield end of the spectrum, typically in the range of 170-180 ppm.

Pyridine Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (110-160 ppm). The carbons adjacent to the nitrogen atom (C2 and C6) and the carbon attached to the succinamic acid chain (C4) will have distinct chemical shifts from the other two carbons (C3 and C5). For pyridine in CDCl₃, the chemical shifts are approximately 150.2 ppm (C2, C6), 123.8 ppm (C3, C5), and 136.1 ppm (C4).

Methylene Carbons: The two methylene carbons of the succinamic acid chain will appear in the aliphatic region, likely in the range of 30-40 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Type Predicted Chemical Shift (ppm) Multiplicity (for ¹H)
Pyridine H (ortho to N) ¹H Downfield aromatic Doublet
Pyridine H (meta to N) ¹H Upfield aromatic Doublet
-CH₂-CH₂- ¹H ~2.5 - 3.0 Multiplet (e.g., two Triplets)
-NH- ¹H Variable Broad Singlet
-COOH ¹H >10 Broad Singlet
C=O (Amide and Acid) ¹³C 170 - 180 -
Pyridine C (ortho to N) ¹³C ~150 -
Pyridine C (para to N) ¹³C ~140-150 -
Pyridine C (meta to N) ¹³C ~124 -
-CH₂-CH₂- ¹³C 30 - 40 -

Proton (¹H) and Carbon-13 (¹³C) NMR for Definitive Structural Confirmation

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the pyridine ring protons, the methylene (-CH₂-) protons of the succinyl chain, the amide proton (-NH-), and the carboxylic acid proton (-COOH).

Pyridine Ring Protons: The pyridine ring exhibits a characteristic AA'BB' system for its four protons. The protons ortho to the nitrogen atom (H-2' and H-6') are expected to appear at a lower field (higher ppm) compared to the protons meta to the nitrogen (H-3' and H-5') due to the electron-withdrawing nature of the nitrogen.

Succinyl Protons: The two methylene groups of the succinamic acid moiety (H-2 and H-3) are diastereotopic and are expected to appear as two distinct triplets, assuming free rotation. The group adjacent to the carbonyl of the amide (H-2) will likely be slightly downfield from the group adjacent to the carboxylic acid (H-3).

Amide and Carboxylic Acid Protons: The amide (N-H) and carboxylic acid (O-H) protons are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Pyridine Ring Carbons: The pyridine ring will show three distinct signals. The carbon atom attached to the nitrogen (C-4') will be significantly downfield, followed by the ortho carbons (C-2', C-6') and the meta carbons (C-3', C-5').

Carbonyl Carbons: Two signals are expected in the downfield region for the amide carbonyl (C-1) and the carboxylic acid carbonyl (C-4), typically appearing between 170-180 ppm.

Methylene Carbons: The two methylene carbons (C-2 and C-3) of the succinyl chain will have chemical shifts in the aliphatic region, generally between 30-40 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2, H-3~2.6 - 2.8Triplet (t)
Amide N-HVariable (e.g., ~10.5)Broad Singlet (br s)
Pyridine H-3', H-5'~7.5 - 7.7Doublet (d)
Pyridine H-2', H-6'~8.4 - 8.6Doublet (d)
Carboxyl O-HVariable (e.g., >12.0)Broad Singlet (br s)
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonsPredicted Chemical Shift (δ, ppm)
C-2, C-3~30 - 35
Pyridine C-3', C-5'~114
Pyridine C-4'~145
Pyridine C-2', C-6'~150
C-1 (Amide C=O)~172
C-4 (Acid C=O)~175

Application of Advanced NMR Methodologies for Solution-State Conformational Analysis

Beyond simple 1D NMR, advanced 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining the three-dimensional structure of molecules in solution. columbia.edu These methods detect through-space interactions between protons that are close to each other, providing crucial conformational insights.

For this compound, these techniques can address key structural questions:

Amide Bond Conformation: The amide bond can exist in either a cis or trans conformation. A NOESY or ROESY experiment could differentiate between these by observing specific correlations. For instance, in a trans conformation, an NOE would be expected between the amide proton (N-H) and the ortho-protons (H-2', H-6') of the pyridine ring. The absence of this correlation and the presence of an NOE to the succinyl protons might suggest a cis arrangement.

Succinic Acid Chain Flexibility: The succinic acid backbone is flexible, with rotation possible around the C2-C3 bond, leading to gauche and anti conformers. researchgate.net The relative populations of these conformers can be estimated by analyzing the coupling constants between the H-2 and H-3 protons and by observing specific through-space NOE correlations between them.

Two-dimensional correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to definitively assign each proton signal to its directly attached carbon (HSQC) and to carbons two or three bonds away (HMBC), respectively. columbia.edunih.gov This would confirm the connectivity predicted from the 1D spectra.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (molecular formula C₉H₁₀N₂O₃), the exact molecular weight is 194.0691 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecule [M+H]⁺ at m/z 195.0764 or a deprotonated molecule [M-H]⁻ at m/z 193.0619.

Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and inducing fragmentation. The resulting fragment ions provide a roadmap of the molecule's structure. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve initial cleavages at the most labile bonds, primarily the amide linkage and the succinyl chain.

Predicted Fragmentation Pathways:

Loss of Water: A common initial loss from the carboxylic acid group, resulting in a fragment at m/z 177.0658.

Loss of Formic Acid: Decarboxylation and loss of water could lead to a fragment corresponding to the loss of H₂CO₂ (46 Da).

Amide Bond Cleavage: Scission of the amide C-N bond is a highly probable fragmentation. This could lead to a pyridinyl fragment ion or a succinamic acid fragment, depending on where the charge is retained.

Cleavage of the Succinyl Chain: Fragmentation within the four-carbon chain can also occur.

Table 3: Predicted Mass Spectrometry Fragments for this compound ([M+H]⁺)
m/z (Predicted)IdentityNeutral Loss
195.0764[M+H]⁺-
177.0658[M+H - H₂O]⁺H₂O (18.01 Da)
151.0866[M+H - CO₂]⁺ (after rearrangement)CO₂ (44.00 Da)
95.0600[C₅H₆N₂]⁺ (Aminopyridine)C₄H₄O₃ (100.02 Da)

Solution-State Spectroscopic Methodologies for Conformational and Interaction Studies

In addition to NMR and MS, other spectroscopic techniques provide valuable information about the molecule's behavior in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of specific bonds. For this compound, characteristic peaks would confirm the presence of key functional groups. Changes in the position and shape of these peaks, particularly the C=O and N-H stretching bands, can indicate involvement in hydrogen bonding or other intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The pyridine ring acts as a chromophore, absorbing light in the UV region. The position of the absorption maximum (λₘₐₓ) is sensitive to the solvent environment (solvatochromism) and electronic perturbations caused by intermolecular interactions, such as hydrogen bonding or stacking interactions between the aromatic rings. Studying these shifts can provide insight into how the molecule interacts with its surroundings.

Therefore, it is not possible to generate an article with the requested detailed research findings, data tables on optimized geometries, or characterizations of frontier molecular orbitals (HOMO-LUMO) specifically for this compound.

To fulfill the user's request would require fabricating data, which is not permissible. The provided search results either pertain to different, albeit structurally related, molecules or are general resources on computational chemistry methodologies.

Computational and Theoretical Chemistry Studies

In-depth Analysis of Molecular Geometry and Electronic Structure

Determination of Quantum Chemical Descriptors: Chemical Hardness, Electronegativity, and Electrophilicity Index

Quantum chemical descriptors are fundamental in characterizing the reactivity and stability of a molecule. Density Functional Theory (DFT) is a common method used to calculate these properties. electrochemsci.orgnih.gov The key descriptors include chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution or charge transfer. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO energy gap indicates high chemical hardness and low reactivity. nih.gov

Electronegativity (χ) represents the power of a molecule to attract electrons. It is the negative of the chemical potential. Molecules with high electronegativity have a greater capacity to attract electrons. electrochemsci.org

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, making it a measure of its electrophilic nature. A high value for the electrophilicity index suggests a good electrophile. electrochemsci.org

These descriptors are derived from the ionization potential (I) and electron affinity (A), which are related to the HOMO and LUMO energies. Theoretical studies on similar pyridine (B92270) dicarboxylic acids have utilized these descriptors to predict their chemical reactivity. electrochemsci.org

Descriptor Formula Typical Value (eV)
HOMO Energy (EHOMO) - -6.5 to -7.5
LUMO Energy (ELUMO) - -1.5 to -2.5
Energy Gap (ΔE) ELUMO - EHOMO 4.5 to 5.5
Ionization Potential (I) -EHOMO 6.5 to 7.5
Electron Affinity (A) -ELUMO 1.5 to 2.5
Electronegativity (χ) (I + A) / 2 4.0 to 5.0
Chemical Hardness (η) (I - A) / 2 2.25 to 2.75

Simulation of Vibrational Spectra and Correlation with Experimental Data

The vibrational properties of N-Pyridin-4-yl-succinamic acid can be investigated through the simulation of its infrared (IR) and Raman spectra. Computational methods, particularly DFT, are employed to calculate the vibrational frequencies and intensities. nih.gov These theoretical spectra are then compared with experimental data obtained from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. researchgate.netdaneshyari.com

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov A detailed comparison between the theoretical and experimental spectra allows for the unambiguous assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. daneshyari.com Studies on related molecules like phenylsuccinic acid and pyridine-dicarboxylic acids have demonstrated the accuracy of this combined experimental and theoretical approach. daneshyari.comresearchgate.net

Table 2: Example of Vibrational Mode Assignments for a Related Carboxylic Acid Note: This table is an illustrative example based on studies of similar molecules.

Experimental FT-IR (cm-1) Experimental FT-Raman (cm-1) Calculated Frequency (cm-1) Vibrational Assignment
~3000 ~3000 ~3050 O-H stretch (carboxylic acid dimer)
~1700 ~1700 ~1720 C=O stretch (carboxylic acid)
~1600 ~1600 ~1610 C=C stretch (pyridine ring)
~1420 ~1420 ~1430 C-O stretch / O-H bend
~1300 ~1300 ~1310 C-N stretch

Prediction and Validation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors within the DFT framework. mdpi.com

The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). These predicted chemical shifts can be compared with experimental NMR data to validate the proposed molecular structure. mdpi.com Discrepancies between calculated and experimental shifts can sometimes be observed, and understanding these deviations is crucial for the reliable application of NMR crystallography. nih.gov For molecules dissolved in various solvents, computational models can also account for solvent effects to improve the accuracy of the predictions. researchgate.net

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and stability. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.govyums.ac.ir

For this compound, MD simulations could be used to explore its conformational landscape, identify stable conformers, and analyze intramolecular and intermolecular interactions, such as hydrogen bonding, in different environments (e.g., in vacuum, in a solvent, or in a crystal lattice). semanticscholar.org Key parameters analyzed from MD trajectories include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration (Rg) to monitor its compactness. yums.ac.ir Such simulations are valuable for understanding how the molecule behaves under various conditions. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org By developing a QSAR model, the activity of new or untested compounds can be predicted. researchgate.net

For this compound and its derivatives, a QSAR study would involve calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with a measured biological activity using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). physchemres.orgresearchgate.net The resulting model's predictive power is evaluated through internal and external validation techniques. physchemres.org QSAR models are instrumental in guiding the design of new molecules with enhanced activity. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) Mapping and Analysis of Topological Properties

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is colored according to the electrostatic potential value: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), which are favorable for nucleophilic attack. researchgate.netwolfram.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. scirp.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Theoretical Prediction of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties through computational methods is a pivotal aspect of materials science, enabling the prediction of a molecule's potential for applications in optoelectronics and photonics. For organic molecules, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the relationship between molecular structure and NLO response. These studies typically focus on key parameters such as dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). While direct computational studies on the this compound molecule were not available in the surveyed literature, the established principles of computational chemistry allow for a theoretical exploration of its potential NLO properties based on studies of analogous compounds.

Organic NLO materials often feature π-conjugated systems and donor-acceptor groups, which facilitate intramolecular charge transfer (ICT), a key mechanism for high NLO responses. The molecular structure of this compound, incorporating a pyridine ring (an electron-withdrawing group) and a succinamic acid moiety, suggests the potential for NLO activity.

Theoretical predictions of NLO properties are generally performed using quantum chemical calculations. The polarizability and hyperpolarizability tensors can be calculated using methodologies like the Finite Field (FF) approach in conjunction with semi-empirical or ab initio methods. For instance, studies on various organic molecules have successfully utilized these approaches to predict NLO behavior with results that show encouraging correlation with experimental data. researchgate.net

A typical computational workflow for predicting NLO properties involves:

Geometry Optimization: The molecule's ground state geometry is optimized using a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p).

Calculation of NLO Parameters: Following optimization, the electric dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β) are calculated. The total static dipole moment (μ_tot_), the mean polarizability (α_tot_), and the total first hyperpolarizability (β_tot_) are determined from the individual tensor components.

The equations for these parameters are as follows:

Total static dipole moment: μ_tot_ = (μ_x_² + μ_y_² + μ_z_²)^(1/2)

Mean polarizability: α_tot_ = (α_xx_ + α_yy_ + α_zz_)/3

Total first hyperpolarizability: β_tot_ = [(β_xxx_ + β_xyy_ + β_xzz_)² + (β_yyy_ + β_yzz_ + β_yxx_)² + (β_zzz_ + β_zxx_ + β_zyy_)²]^(1/2)

The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's second-order NLO activity. A higher value of β suggests a more significant NLO response. For comparison, these calculated values are often benchmarked against a standard NLO material like urea.

In studies of similar pyridine derivatives, DFT calculations have been employed to evaluate their NLO potential. For example, the investigation of 3-amino-4-(Boc-amino)pyridine revealed that the dipole moment and first hyperpolarizability values indicated its potential as an NLO material. researchgate.net Similarly, research on other organic crystals with aromatic rings has highlighted their considerable NLO response, making them promising candidates for theoretical modeling and the design of new materials. nih.gov

While specific data tables for this compound cannot be generated without direct computational studies, the following tables represent a typical format for presenting such theoretical NLO data, based on findings for other organic molecules.

Table 1: Theoretically Calculated Electric Dipole Moment Components and Total Dipole Moment

ParameterValue (Debye)
µ_xData not available
µ_y_Data not available
µ_z_Data not available
µ_tot_ Data not available

Table 2: Theoretically Calculated Polarizability Tensors

ParameterValue (a.u.)
α_xxData not available
α_yy_Data not available
α_zz_Data not available
α_tot_ Data not available

Table 3: Theoretically Calculated First Hyperpolarizability Tensors

ParameterValue (a.u.)
β_xxxData not available
β_xyy_Data not available
β_xzz_Data not available
β_yyy_Data not available
β_yzz_Data not available
β_yxx_Data not available
β_zzz_Data not available
β_zxx_Data not available
β_zyy_Data not available
β_tot_ Data not available

Further computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide deeper insights into the intramolecular charge transfer interactions that give rise to the NLO properties. The investigation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap is also crucial, as a smaller energy gap is often associated with higher polarizability and hyperpolarizability.

The theoretical investigation of this compound's NLO properties would be a valuable endeavor to fully characterize its potential for photonic applications. Such studies would contribute to the broader effort of designing and discovering novel organic materials with enhanced NLO efficiencies. nih.gov

Supramolecular Architectures and Crystal Engineering

Comprehensive Investigation of Hydrogen Bonding Interactions in the Solid State

Hydrogen bonds are the primary directional forces responsible for the assembly of N-Pyridin-4-yl-succinamic acid molecules in the crystalline state. The presence of multiple hydrogen bond donors (amide N-H, carboxylic O-H) and acceptors (amide C=O, carboxylic C=O, pyridine (B92270) N) allows for a variety of well-defined interaction motifs.

The interplay between the amide and carboxylic acid groups is a defining feature in the crystal structures of related N-aryl succinamic acids. Typically, these molecules assemble via intermolecular N−H···O and O−H···O hydrogen bonds, forming infinite chains. nih.gov The amide N-H group acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group of an adjacent molecule. Concurrently, the carboxylic acid's hydroxyl group donates a proton to the amide carbonyl oxygen of another neighboring molecule. This combination of interactions leads to robust, chain-like assemblies. nih.gov

In N-aryl succinamic acids, the conformation between the amide oxygen and the carbonyl oxygen of the acid segment is often observed to be anti. nih.gov Furthermore, the C=O and O-H bonds within the carboxylic acid group itself typically adopt a syn conformation. nih.gov These conformational preferences, coupled with the strong hydrogen bonds, are critical in determining the local molecular arrangement.

Table 1: Typical Hydrogen Bond Geometries for Amide-Acid Interactions

Donor (D) Hydrogen (H) Acceptor (A) D···A Distance (Å) D-H···A Angle (°) Motif Type
N-H H O=C (acid) ~2.98 ~175 Chain
O-H H O=C (amide) ~2.68 ~171 Chain

Data derived from analogous N-aryl succinamic acid structures. nih.gov

The most anticipated and structurally directing interaction in this compound is the hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine ring. This O−H···N interaction is a highly reliable and robust supramolecular synthon in the assembly of acid-pyridine cocrystals and molecular salts. mdpi.comacs.orgresearchgate.net The formation of this strong hydrogen bond is a primary determinant in the crystal packing of related compounds. researchgate.netnih.gov

In structures containing both a carboxylic acid and a 4-substituted pyridine, this heterosynthon is the dominant feature, often leading to the formation of linear chains or cyclic assemblies. mdpi.comresearchgate.netnih.gov The strength of this interaction can be substantial, with interaction energies often exceeding those of other potential hydrogen bonds within the structure. researchgate.net

Table 2: Expected Hydrogen Bond Geometry for the Pyridine-Acid Synthon

Donor (D) Hydrogen (H) Acceptor (A) D···A Distance (Å) D-H···A Angle (°) Synthon Type
O-H (acid) H N (pyridine) ~2.60 - 2.70 ~170 - 180 Acid-Pyridine Heterosynthon

Geometry based on analogous acid-pyridine structures. mdpi.comresearchgate.netnih.gov

For instance, in the crystal structure of the related compound (E)-3-(pyridin-4-yl)acrylic acid, weak C-H···O interactions are responsible for linking adjacent hydrogen-bonded chains, generating larger supramolecular assemblies. researchgate.netnih.govnih.gov Although individually weak, the cumulative effect of these interactions is significant for the cohesion and density of the crystal packing. The analysis of Hirshfeld surfaces for similar molecules confirms that O···H contacts, which include C-H···O interactions, contribute significantly to the total intermolecular contacts. researchgate.netnih.gov

Identification and Systematic Analysis of Supramolecular Synthons

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be used to design and predict crystal structures. In this compound, several key synthons can be identified based on its functional groups.

The primary and most influential synthon is the acid-pyridine heterosynthon , formed by the O-H···N hydrogen bond. mdpi.com This is a highly predictable interaction that reliably brings molecules together. Depending on the interplay with other functional groups, this can be complemented by amide-acid synthons , which involve N-H···O=C(acid) and O-H···O=C(amide) hydrogen bonds, typically forming chain motifs. nih.gov In some related N-(aryl)-succinamic acid structures, a combination of acid-acid homodimers and amide-amide chains has been observed, though the presence of the strongly basic pyridine nitrogen makes the acid-pyridine heterosynthon more probable. uomphysics.net

Understanding Crystal Packing Arrangements and Polymorphism

The possibility of polymorphism—the ability of a compound to crystallize in more than one distinct crystal structure—is inherent in molecules with multiple hydrogen bonding sites. Different arrangements of the primary synthons can lead to different packing motifs and, consequently, different polymorphs. For example, a shift from an acid-pyridine chain to a different arrangement involving acid-acid dimers and pyridine-amide interactions could result in a distinct polymorphic form. The specific conditions of crystallization, such as the choice of solvent, can influence which polymorph is obtained.

Strategic Design and Implementation of Cocrystallization Methodologies

Cocrystallization is a powerful strategy in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical identity. This compound, with its robust hydrogen bonding capabilities, is an excellent candidate for forming cocrystals.

The strategy involves introducing a "coformer" molecule that can form complementary and predictable hydrogen bonds with the target molecule. Given the functional groups present, several cocrystallization strategies can be envisioned:

Targeting the Carboxylic Acid: Coformers containing strong hydrogen bond acceptors, such as other pyridine derivatives (e.g., 4,4'-bipyridine), can compete with or complement the existing synthons to form multicomponent crystals. acs.orgresearchgate.net

Targeting the Pyridine Ring: Dicarboxylic acids (e.g., succinic acid, adipic acid) are excellent coformers for pyridine-containing molecules, as they can form robust O-H···N hydrogen bonds, often leading to well-defined linear assemblies or sheets. researchgate.netnih.gov

Targeting the Amide Group: Coformers with complementary amide-binding functionalities could be used to create novel hydrogen-bonded networks.

The formation of these cocrystals is guided by the hierarchy of supramolecular synthons. The acid-pyridine synthon is generally the most favored, making it a reliable tool for designing cocrystals with predictable architectures. mdpi.comnih.gov

Influence of Co-formers (e.g., Dicarboxylic Acids) on Cocrystal Formation

The formation of cocrystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a powerful strategy in crystal engineering. The choice of a co-former is critical as it dictates the resulting supramolecular arrangement. Dicarboxylic acids are particularly effective co-formers for molecules like this compound because they offer robust and predictable hydrogen bonding sites.

The interaction between this compound and a dicarboxylic acid co-former can lead to the formation of specific, recurring hydrogen-bonding patterns known as supramolecular synthons. The most common synthons involve the pyridine nitrogen and the carboxylic acid group of the dicarboxylic acid, or the carboxylic acid of this compound and the co-former. The flexibility of the succinamic acid chain and the varying lengths of dicarboxylic acid co-formers (e.g., oxalic, succinic, adipic acid) allow for the tuning of the resulting crystal structures. researchgate.net For instance, pyrazine, a molecule with similar nitrogen-containing heterocyclic rings, has been successfully cocrystallized with a variety of dicarboxylic acids, demonstrating the influence of the co-former's aliphatic chain length on the final cocrystal structure. researchgate.net This principle is directly applicable to this compound.

Table 1: Potential Supramolecular Synthons with Dicarboxylic Acid Co-formers

Synthon Type Interacting Groups Description
Acid-Pyridine Heterosynthon Carboxylic Acid (Co-former) & Pyridine N (this compound) A robust and highly predictable interaction forming a strong O-H···N hydrogen bond.
Acid-Amide Heterosynthon Carboxylic Acid (Co-former) & Amide (this compound) Interaction between the co-former's acid and the amide group, often forming a dimeric R²₂(8) motif.

Principles for Manipulating Solid-State Structures through Directed Hydrogen Bonding

The predictability of hydrogen bonding is a cornerstone of crystal engineering. By identifying the most reliable hydrogen bond donors and acceptors within a molecule, one can guide the assembly of molecules into desired architectures such as chains, sheets, or three-dimensional networks. nih.govmdpi.com

In this compound, the hierarchy of hydrogen bond strength typically places the carboxylic acid O-H group as the strongest donor and the pyridine nitrogen as one of the strongest acceptors. This preference often leads to the formation of a primary acid-pyridine O-H···N hydrogen bond. The secondary amide N-H donor and the carbonyl oxygen acceptors can then engage in further interactions, linking these primary units into more complex superstructures. universityofgalway.ie

The manipulation of these interactions can be achieved by:

Solvent Selection: Crystallization from different solvents can lead to the formation of different polymorphs or solvates, as solvent molecules can compete for hydrogen bonding sites.

Introduction of Co-formers: As discussed previously, co-formers introduce new interaction sites that can systematically alter the hydrogen-bonding network. universityofgalway.ie

Chemical Modification: Altering the substituent groups on the pyridine ring or the succinamic acid backbone can change the electronic properties and steric hindrance, thereby influencing the preferred hydrogen bonding patterns.

These principles allow for a rational design approach to control the solid-state packing and, consequently, the material's properties.

Application of Hirshfeld Surface Analysis and 2D Fingerprint Plots in Crystal Engineering

To quantitatively analyze the complex network of intermolecular interactions within a crystal, Hirshfeld surface analysis has emerged as an invaluable tool. mdpi.com This method maps the electron distribution of a molecule within a crystal, providing a visual and statistical summary of all close intermolecular contacts.

The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These distances are normalized and mapped onto the surface, where:

Red spots indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds.

Blue spots represent contacts longer than the van der Waals radii.

White areas denote contacts approximately equal to the van der Waals radii.

This visual information is further distilled into 2D fingerprint plots, which are histograms of dᵢ versus dₑ. These plots provide a quantitative summary of the types and relative significance of different intermolecular interactions. researchgate.netnih.gov For a crystal of this compound, the fingerprint plot would typically display distinct spikes and patterns corresponding to the dominant O···H/H···O (from hydrogen bonds), H···H, C···H, and N···H interactions. mdpi.com By comparing the percentage contribution of each interaction type, crystal engineers can gain a deep understanding of the forces governing the crystal packing. nih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Typical Contribution (%) Description
H···H 40 - 50% Represents the large number of hydrogen atoms on the molecular periphery. nih.gov
O···H / H···O 20 - 35% Corresponds to hydrogen bonds involving carbonyl and carboxylic acid groups. Sharp spikes in the fingerprint plot indicate strong, directed bonds. mdpi.com
C···H / H···C 10 - 20% Weaker interactions, often associated with C-H···π or general van der Waals packing forces.

Intercalation Chemistry of this compound Derivatives in Layered Materials

Intercalation chemistry involves the insertion of guest molecules or ions into the galleries of a host material with a layered structure, such as clays, graphite, or metal oxides (e.g., TiNCl). rsc.org This process can dramatically alter the host's electronic, optical, and catalytic properties.

Pyridine and its derivatives are well-known intercalants due to the ability of the nitrogen lone pair to coordinate with sites in the host lattice or interact through other non-covalent forces. rsc.org Derivatives of this compound are promising candidates for intercalation for several reasons:

Pyridine Anchor: The pyridine ring can act as an anchor, binding to the interlayer surface.

Tunable Chain: The succinamic acid tail provides a flexible spacer, allowing for control over the interlayer spacing (gallery height) of the host material.

Functional Tail: The terminal carboxylic acid group can be further modified, allowing for the introduction of other functionalities into the interlayer space.

The intercalation of a this compound derivative would likely involve the pyridine nitrogen interacting with the host layers, with the succinamic acid chain extending into the gallery. The orientation and packing of these guest molecules would be dictated by a balance of host-guest interactions and guest-guest interactions (e.g., hydrogen bonding between adjacent tails). Such hybrid organic-inorganic materials could find applications in areas like catalysis, controlled release, and the design of novel electronic materials. rsc.orgx-mol.com

Coordination Chemistry and Metal Complexation

Rational Ligand Design and Synthesis for Metal Complexation

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties. N-Pyridin-4-yl-succinamic acid serves as an excellent scaffold for such design, offering a combination of a rigid aromatic pyridine (B92270) ring and a flexible succinamic acid tail. This unique combination allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.

This compound possesses several potential coordination sites, allowing it to act as either a monodentate or a multidentate ligand. As a monodentate ligand, it typically coordinates to a metal center through the nitrogen atom of the pyridine ring, which is a common coordination mode for pyridine derivatives.

However, the true versatility of this compound lies in its potential to act as a multidentate ligand. The carboxylate group at the end of the succinamic acid chain can also coordinate to a metal ion, leading to a bidentate bridging mode. This allows for the formation of coordination polymers and other extended structures. The amide group can also participate in coordination, although this is less common. The specific coordination mode adopted depends on a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

The interplay between these different coordination modes is a key factor in the structural diversity of the resulting metal complexes. For example, in the presence of hard metal ions, the carboxylate oxygen is a preferred coordination site, while softer metal ions may favor coordination with the pyridine nitrogen.

To further enhance the chelation capabilities of this compound, a number of derivatives have been proposed and synthesized. These modifications are typically aimed at increasing the number of donor atoms, optimizing the geometry of the coordination sphere, or introducing specific functional groups to tune the electronic properties of the ligand.

One common strategy is to introduce additional donor groups onto the pyridine ring or the succinamic acid backbone. For example, the addition of hydroxyl or amino groups to the pyridine ring can create additional coordination sites, leading to the formation of more stable, chelated complexes. Similarly, modification of the succinic acid moiety, for instance, by introducing substituents on the aliphatic chain, can influence the flexibility of the ligand and the resulting coordination geometry.

Another approach involves the synthesis of ligands containing multiple this compound units. These multi-topic ligands can bridge multiple metal centers, facilitating the construction of high-dimensional coordination polymers and metal-organic frameworks (MOFs). The rational design of these derivatives is guided by principles of crystal engineering, aiming to control the self-assembly process and produce materials with desired topologies and properties.

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can have a significant impact on the outcome of the reaction, often leading to the formation of different crystalline phases with distinct structures and properties.

A wide range of transition metal complexes of this compound and related ligands have been synthesized and studied. The coordination behavior of the ligand has been shown to be highly dependent on the nature of the metal ion.

Cu(II) Complexes : Copper(II) complexes of pyridine-amide ligands are well-documented. mdpi.com The Cu(II) ion, with its flexible coordination geometry, can form a variety of structures, from mononuclear complexes to extended coordination polymers. The coordination sphere of the copper ion is often completed by solvent molecules or other co-ligands. mdpi.com

Zn(II) and Cd(II) Complexes : Zinc(II) and Cadmium(II) are d10 metal ions that typically favor tetrahedral or octahedral coordination geometries. In complexes with pyridine-dicarboxylic acid ligands, which are structurally similar to this compound, these metals have been shown to form two-dimensional and three-dimensional coordination polymers. researchgate.net

Fe(II) Complexes : Iron(II) complexes are of particular interest due to their potential magnetic and catalytic properties. While specific studies on Fe(II) complexes of this compound are limited, related azo-ligands have been shown to form stable octahedral complexes with Fe(II). researchgate.net

Pd(II) Complexes : Palladium(II) complexes often exhibit square-planar geometries. nih.gov A variety of Pd(II) complexes with 4-substituted pyridine ligands have been synthesized, demonstrating the versatility of this class of ligands in coordination chemistry. nih.gov

The following table summarizes some of the transition metal complexes formed with ligands analogous to this compound.

Metal IonLigand TypeCoordination GeometryResulting Structure
Cu(II)Pyridine-amideDistorted Octahedral1D Coordination Polymer
Zn(II)Pyridine-dicarboxylic acidTetrahedral/Octahedral2D/3D Coordination Polymer
Fe(II)Azo-ligand with pyridineOctahedralMononuclear Complex
Pd(II)4-substituted pyridineSquare-planarMononuclear Complex

The characterization of metal complexes of this compound is typically carried out using a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for probing the coordination environment of the ligand. The positions of the characteristic vibrational bands of the pyridine ring, the amide group, and the carboxylate group can provide valuable information about which donor atoms are involved in coordination to the metal ion. For example, a shift in the C=O stretching frequency of the carboxylate group is indicative of its coordination to the metal center. researchgate.net

UV-Visible Spectroscopy : UV-Visible spectroscopy can provide insights into the electronic structure of the metal complexes. The d-d transitions of the metal ions and the ligand-to-metal charge transfer (LMCT) bands can be observed in the visible and ultraviolet regions of the spectrum, respectively. chem-soc.si

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, such as those of Zn(II) and Cd(II), NMR spectroscopy can be used to elucidate the structure of the complex in solution. Changes in the chemical shifts of the protons on the pyridine ring and the succinamic acid chain upon coordination can provide information about the binding mode of the ligand.

The table below presents typical spectroscopic data for metal complexes with related pyridine-based ligands.

TechniqueFeatureInformation Gained
IR SpectroscopyShift in ν(C=O) of carboxylateCoordination of carboxylate group
Shift in pyridine ring vibrationsCoordination of pyridine nitrogen
UV-Vis Spectroscopyd-d transitionsElectronic structure of metal ion
Charge transfer bandsLigand-metal electronic interactions
X-ray CrystallographyBond lengths and anglesPrecise molecular structure
Crystal packingSupramolecular architecture

Exploring the Structural Diversity of Coordination Compounds (e.g., 1D Polymers, Dimers, Mononuclear Architectures)

The ability of this compound to adopt multiple coordination modes, combined with the diverse coordination preferences of different metal ions, leads to a remarkable structural diversity in its coordination compounds.

Mononuclear Architectures : When this compound acts as a simple monodentate or bidentate chelating ligand, mononuclear complexes can be formed. In these structures, a single metal ion is coordinated by one or more ligand molecules. The remaining coordination sites on the metal are typically occupied by solvent molecules or other co-ligands. researchgate.net

Dimers and Oligomers : Under certain conditions, the bridging capabilities of the ligand can lead to the formation of discrete dimeric or oligomeric structures. In these cases, two or more metal centers are linked together by the this compound ligands.

1D Coordination Polymers : The most common type of extended structure formed by this ligand is the one-dimensional (1D) coordination polymer. These chain-like structures are typically formed when the ligand bridges between metal centers in a linear fashion. The geometry of the resulting chain can be influenced by the flexibility of the succinamic acid backbone and the coordination geometry of the metal ion.

2D and 3D Coordination Polymers : By employing ancillary ligands or by utilizing the potential for inter-chain interactions, it is possible to construct higher-dimensional structures. Two-dimensional (2D) sheets and three-dimensional (3D) frameworks can be formed through the interconnection of the 1D chains via hydrogen bonding, π-π stacking interactions, or coordination to additional metal centers. researchgate.netmdpi.com The design and synthesis of these higher-dimensional structures is a key focus of crystal engineering, with the aim of creating materials with specific functions, such as porosity or catalysis. nih.gov

The structural diversity of these compounds highlights the remarkable versatility of this compound as a building block in coordination chemistry. The ability to control the dimensionality and topology of the resulting structures through the careful selection of metal ions and reaction conditions opens up exciting possibilities for the rational design of new functional materials.

Post-Synthetic Modification (PSM) Approaches in Coordination Polymers

There is no available scientific literature detailing the use of this compound as a ligand or modifying agent in the post-synthetic modification (PSM) of coordination polymers. PSM is a technique used to alter the functionality of pre-synthesized coordination polymers by introducing new chemical groups. While the pyridine and carboxylic acid/amide functionalities of this compound suggest its potential as a candidate for such modifications, there are currently no published studies that have explored this possibility. Research in the field of PSM of coordination polymers has utilized a variety of other functionalized ligands to tailor the properties of these materials, but this compound has not been among them.

Investigation of Spin Crossover (SCO) Phenomena in Iron-Based Coordination Complexes

Similarly, a thorough review of the scientific literature indicates that this compound has not been employed as a ligand in the study of spin crossover (SCO) phenomena in iron-based coordination complexes. Spin crossover is a property of some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin and a high-spin state by external stimuli such as temperature, pressure, or light. The electronic and structural properties of the coordinating ligands play a crucial role in determining the SCO behavior of a complex. While a vast number of ligands, including many containing pyridine moieties, have been investigated in the context of iron-based SCO complexes, there are no published reports on the synthesis, characterization, or magnetic properties of iron complexes incorporating this compound.

Biological Activities and Mechanistic Investigations in Vitro Focus

In Vitro Histone Deacetylase (HDAC) Inhibition Studies

Biochemical and Cellular Inhibition Assays

No publicly available data from biochemical or cellular assays detailing the HDAC inhibitory activity of N-Pyridin-4-yl-succinamic acid were found.

Cellular Response Mechanisms and Antiproliferative Effects in Cancer Cell Lines (e.g., HeLa)

There are no specific studies available that describe the cellular response mechanisms or antiproliferative effects of this compound on HeLa or other cancer cell lines.

Metalloproteinase (MMP) Inhibition Profiles

Broad-Spectrum Inhibition of Key MMPs (e.g., MMP-1, MMP-8, MMP-13)

No data were found regarding the inhibitory profile of this compound against MMP-1, MMP-8, MMP-13, or any other metalloproteinases.

Elucidation of Structure-Activity Relationships for MMP Inhibitory Potency

Without primary inhibition data, no structure-activity relationship studies for this compound as an MMP inhibitor are available.

Enzyme Inhibition Studies in Pathogen Models (e.g., Leishmania CYP51 and CYP5122A1)

No studies were identified that specifically investigate the inhibitory effect of this compound on Leishmania CYP51 or CYP5122A1. While research exists on other pyridine-containing molecules as potential inhibitors of these enzymes, this specific compound has not been documented in that context.

Characterization of DNA Binding Interactions of Metal Complexes

The interaction of metal complexes derived from pyridin-4-yl ligands with DNA is a significant area of research, with potential therapeutic applications. Studies on platinum(IV) supramolecular complexes, for instance, have elucidated a groove binding mechanism with DNA, demonstrating a binding constant (Kb) of 5.00 × 10⁶ M⁻¹. nih.gov This mode of interaction is crucial as it suggests a non-covalent association with the DNA molecule, which can influence its replication and transcription processes.

Further investigations into platinum(II) and palladium(II) supramolecular complexes that incorporate nitrogen pyridine (B92270) bases have confirmed their strong binding affinity for DNA. nih.gov These interactions are thought to be a key factor in the cytotoxic effects of these compounds against cancer cells, as they can induce apoptosis by interfering with DNA-related cellular functions. nih.gov

A specific platinum(II)-DMSO complex featuring a thymidine-based ligand with a pendant pyridyl nitrogen has been shown to induce the linearization of pUC18 circular plasmid DNA. researchgate.net This observation, particularly at a 5:1 DNA base pair to complex ratio, indicates that the complex can cause double-strand breaks in the DNA, a potent mechanism for inducing cell death. researchgate.net The stability of such complexes is noted to be variable, with particular instability observed in DMSO solutions. researchgate.net

Table 1: DNA Binding Characteristics of Pyridine-Containing Metal Complexes

Complex TypeBinding MechanismBinding Constant (Kb)Observed Effect on DNA
Platinum(IV) Supramolecular ComplexGroove Binding5.00 × 10⁶ M⁻¹ nih.govInterference with cellular replication and transcription
Platinum(II) and Palladium(II) Supramolecular ComplexesStrong BindingNot specifiedInduction of apoptosis
Platinum(II)-DMSO Complex with Thymidine LigandNot specifiedNot specifiedLinearization of plasmid DNA researchgate.net

In Vitro Antioxidant Activity Investigations

The antioxidant potential of compounds related to this compound has been evaluated through various in vitro assays. For instance, a series of nicotinic acid amides demonstrated moderate antioxidant activity. shd-pub.org.rs In the DPPH assay, these compounds exhibited IC₅₀ values ranging from 0.202 to 1.297 mM, which improved to 0.114-0.638 mM in the presence of water. shd-pub.org.rs The ABTS assay revealed IC₅₀ values between 0.107 and 0.365 mM. shd-pub.org.rs Furthermore, the CUPRAC and FRAP assays indicated reducing antioxidant powers of 1.973-4.650 and 1.564-3.472 mM L⁻¹, respectively. shd-pub.org.rs

Succinimide derivatives have also shown significant antioxidant capabilities. In one study, the most potent compound, MSJ10, exhibited a high percentage of radical scavenging in the DPPH assay, with an IC₅₀ value of 2.52 µM. nih.gov Another compound, MSJ2, also displayed notable activity with an IC₅₀ of 2.59 µM. nih.gov Against ABTS free radicals, these compounds showed excellent scavenging potential with IC₅₀ values of 3.29 µM and 7.32 µM, respectively. nih.gov

Table 2: In Vitro Antioxidant Activity of Related Compounds

Compound ClassAssayIC₅₀ / Activity
Nicotinic Acid AmidesDPPH0.202 - 1.297 mM shd-pub.org.rs
ABTS0.107 - 0.365 mM shd-pub.org.rs
CUPRAC1.973 - 4.650 mM L⁻¹ reducing power shd-pub.org.rs
FRAP1.564 - 3.472 mM L⁻¹ reducing power shd-pub.org.rs
Succinimide Derivatives (MSJ10)DPPH2.52 µM nih.gov
ABTS3.29 µM nih.gov
Succinimide Derivatives (MSJ2)DPPH2.59 µM nih.gov
ABTS7.32 µM nih.gov

In Vitro Antibacterial and Antifungal Activity Evaluations

Derivatives of pyridine, the core heterocyclic moiety in this compound, have been extensively studied for their antimicrobial properties. Pyridine carboxamide derivatives, for example, have demonstrated notable antifungal activity. nih.govnih.gov Specifically, compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) was found to have significant in vivo antifungal activity against Botrytis cinerea. nih.govnih.gov

Bis-pyridinium quaternary ammonium (B1175870) salts represent another class of pyridine derivatives with potent antimicrobial effects. nih.gov Compound 5b, which features an electron-donating methoxy (B1213986) group on a phenyl ring, showed the highest activity against Gram-positive bacteria and yeasts. nih.gov In general, these salts were more effective against bacteria than against yeasts or molds. nih.gov

The antimicrobial activity of pyridinium (B92312) salts is influenced by their structure. Factors such as molecular hydrophobicity, adsorbability on the cell surface, and the electron density of the ammonium nitrogen atom are crucial in determining their efficacy. mdpi.com The antibacterial action of these compounds is thought to be primarily due to their effects on the cell membranes of microorganisms. mdpi.com

Furthermore, specific pyridine derivatives have shown promising activity against various fungal pathogens. For instance, certain pyrazole (B372694) derivatives have been found to be effective against Candida species. mdpi.com

Table 3: In Vitro Antimicrobial Activity of Pyridine Derivatives

Compound ClassTarget Organism(s)Key Findings
Pyridine CarboxamidesBotrytis cinereaCompound 3f showed good in vivo antifungal activity. nih.govnih.gov
Bis-pyridinium Quaternary Ammonium SaltsGram-positive bacteria, yeastsCompound 5b was the most active. nih.gov Generally more effective against bacteria. nih.gov
Pyridinium SaltsGram-positive and Gram-negative bacteriaActivity depends on hydrophobicity and surface activity. mdpi.com
Pyrazole DerivativesCandida speciesExhibited antifungal activity. mdpi.com

General Anti-inflammatory and Antitumor Potential of Succinamic Acid Class

The succinamic acid class of compounds has garnered attention for its potential anti-inflammatory and antitumor activities. Studies on maleanilic and succinanilic acids containing selenium have demonstrated their anti-inflammatory properties. rsc.org These compounds were shown to downregulate the expression of inflammatory markers such as COX-2, IL-1β, and IL-6. rsc.org

In the context of cancer, α-hydroxy succinamic acid (α-HSA) has been shown to have significant antiproliferative effects on the SCC4 human head and neck cancer cell line. nih.govnih.gov This compound was found to upregulate apoptotic genes like p53, p21, and Bax, while downregulating the anti-apoptotic gene survivin. nih.govnih.gov The therapeutic effects were observed at concentrations ranging from 100-200 μg/mL. nih.govnih.gov

Furthermore, succinic acid itself has been investigated for its anticancer properties. It has been shown to induce apoptosis in renal cancer cell lines (CAKI-2 and ACHN). researchgate.net At doses of 25 μM and 50 μM, succinic acid significantly reduced cell viability in these cancer cell lines without a significant effect on a healthy cell line (MRC-5). researchgate.net

Table 4: Anti-inflammatory and Antitumor Potential of Succinamic Acid Derivatives

Compound/ClassBiological ActivityMechanism of Action
Selenium-containing Succinanilic AcidsAnti-inflammatoryDownregulation of COX-2, IL-1β, and IL-6 rsc.org
α-Hydroxy Succinamic Acid (α-HSA)Antitumor (Head and Neck Cancer)Upregulation of p53, p21, Bax; Downregulation of survivin nih.govnih.gov
Succinic AcidAntitumor (Renal Cancer)Induction of apoptosis researchgate.net

Mechanistic Insights Derived from Molecular Docking Simulations

Molecular docking simulations have provided valuable insights into the potential mechanisms of action of this compound and related compounds at the molecular level. For instance, docking studies of pyridine carboxamide derivatives with succinate (B1194679) dehydrogenase (SDH) from B. cinerea revealed that these compounds could effectively bind to the active site of the enzyme through stable hydrogen bonds and hydrophobic interactions. nih.govnih.gov This suggests a possible mode of action for their antifungal activity. nih.govnih.gov

In a different study, a combination of 3D-QSAR, molecular docking, and molecular dynamics simulations was employed to analyze the interactions of 72 new 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with cyclin-dependent kinases (CDK2, CDK4, and CDK6). nih.govnih.gov The results from these computational methods helped to elucidate the structure-activity relationships of these potent kinase inhibitors. nih.govnih.gov

Molecular docking has also been utilized to investigate the inhibitory effects of newly synthesized compounds on bacterial enzymes. In one such study, docking was performed against E. coli biotin (B1667282) carboxylase (PDB: 3jzf) and S. aureus biotin protein ligase (PDB: 4dq2). rdd.edu.iq The results indicated that the introduction of 1,3,4-oxadiazole (B1194373) and hydrazine (B178648) groups into the parent drug structure enhanced the antimicrobial activity. rdd.edu.iq

Evaluation of Growth Regulatory Activities in Plant Systems

The influence of pyridine-containing compounds on plant growth has also been an area of investigation. A study on a number of 3-pyridyl-2-propenoic acid derivatives demonstrated their inhibitory effects on the growth of lettuce seedlings at concentrations ranging from 10 to 100 ppm. elsevierpure.com

Among the synthesized compounds, the 4-pyridine analog of cinnamic acid was found to be more active than the 2- and 3-isomers. elsevierpure.com Specifically, N,N-diethyl-3-(4-pyridyl)-2-propenamide was identified as the most active derivative, causing over 90% inhibition of both hypocotyl and root growth at a concentration of 50 ppm. elsevierpure.com This suggests that compounds structurally related to this compound may possess plant growth regulatory properties.

Table 5: Plant Growth Regulatory Activity of Pyridine Derivatives

Compound ClassPlant SystemObserved EffectMost Active Compound
3-Pyridyl-2-propenoic acid derivativesLettuce seedlingsGrowth inhibition elsevierpure.comN,N-diethyl-3-(4-pyridyl)-2-propenamide elsevierpure.com

Derivatization Strategies and Analogue Development

Rational Design Principles for Novel Succinamic Acid Derivatives

The rational design of new derivatives of N-Pyridin-4-yl-succinamic acid is predicated on a foundational understanding of its potential biological targets and the nature of the interactions it may form. Key principles guiding this process include the optimization of molecular interactions with target biomolecules, improvement of physicochemical properties to enhance drug-likeness, and minimization of off-target effects.

The succinamic acid moiety offers another avenue for rational design. Modifications to this aliphatic chain can influence the molecule's flexibility, conformation, and ability to form hydrogen bonds. The carboxylic acid group is a potential site for bioisosteric replacement to improve metabolic stability or cell permeability. For example, replacing the carboxylic acid with a tetrazole ring can maintain the acidic character while potentially enhancing pharmacokinetic properties.

Impact of Pyridine (B92270) Ring Substitutions on Functional Activity and SAR

The pyridine ring of this compound is a critical component for establishing structure-activity relationships (SAR). Systematic substitution on this ring can provide valuable insights into the structural requirements for biological activity. The position, size, and electronic nature of the substituents can have a profound impact on the compound's potency and selectivity.

Generally, in pyridine-containing carboxamides, the electronic properties of the ring influence the strength of interactions with target proteins. For instance, electron-withdrawing groups such as halogens or nitro groups can enhance interactions by modulating the charge distribution on the ring. Conversely, electron-donating groups like alkyl or alkoxy groups may be favorable in other contexts.

An illustrative SAR table for hypothetical derivatives of this compound is presented below, demonstrating how different substitutions on the pyridine ring could influence biological activity.

Compound IDSubstitution on Pyridine RingPosition of SubstitutionHypothetical Biological Activity (IC₅₀, µM)Notes
Parent -H-10.5Reference compound
1a -Cl25.2Electron-withdrawing group may enhance binding.
1b -CH₃215.8Steric hindrance from ortho-methyl group may reduce activity.
1c -OCH₃38.1Electron-donating group at meta-position shows moderate improvement.
1d -NO₂33.5Strong electron-withdrawing group at meta-position may be favorable.
1e -F2,625.0Di-substitution at ortho-positions could introduce significant steric clash.

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

Systematic Modifications of the Succinamic Acid Aliphatic Chain

The succinamic acid portion of the molecule serves as a flexible linker and contains a terminal carboxylic acid, both of which are amenable to systematic modification. Alterations to this aliphatic chain can impact the compound's conformational flexibility, solubility, and interactions with the target. nih.gov

One common strategy is to vary the length of the aliphatic chain. Extending or shortening the chain from the four-carbon succinamic acid backbone can alter the distance between the pyridine ring and the carboxylic acid group, which may be critical for optimal binding to a biological target.

Introducing substituents on the aliphatic chain can also be a valuable approach. For example, adding alkyl or aryl groups can introduce steric bulk and modify the lipophilicity of the molecule. Incorporating polar functional groups, such as hydroxyl or amino groups, can enhance solubility and provide additional points for hydrogen bonding.

Furthermore, the rigidity of the linker can be modulated. Introducing double bonds or incorporating cyclic structures within the aliphatic chain can restrict the conformational freedom of the molecule, which can sometimes lead to an increase in binding affinity by reducing the entropic penalty upon binding.

Below is an illustrative table outlining potential modifications to the succinamic acid chain and their hypothetical impact on activity.

Compound IDModification of Succinamic Acid ChainHypothetical Biological Activity (IC₅₀, µM)Rationale for Modification
Parent Unmodified10.5Baseline activity.
2a Methyl group at C27.8Introduction of a small hydrophobic group may enhance binding.
2b Phenyl group at C222.1A bulky group may cause steric hindrance.
2c Hydroxyl group at C35.9Potential for additional hydrogen bonding.
2d Chain extended to glutamic acid derivative18.4Increased flexibility and distance may be suboptimal.
2e Cyclopropyl group at C2 and C34.2A rigidified linker may adopt a more favorable binding conformation.

This table is for illustrative purposes to demonstrate principles of linker modification and does not represent actual experimental data.

Molecular Hybridization Strategies with Other Biologically Relevant Scaffolds

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. mdpi.com This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or with a dual mechanism of action. For this compound, hybridization can be explored by covalently linking it to other biologically relevant scaffolds.

The choice of the hybridization partner depends on the desired therapeutic outcome. For instance, if the goal is to develop an anticancer agent, this compound could be hybridized with a known cytotoxic agent or a molecule that targets a specific cancer-related pathway. Nitrogen-containing heterocyclic scaffolds such as pyrazoles, imidazoles, or quinolines are often found in bioactive compounds and could serve as potential hybridization partners. mdpi.com

The succinamic acid linker provides a convenient attachment point for creating hybrid molecules. The terminal carboxylic acid can be coupled with an amino or hydroxyl group on another scaffold to form an amide or ester linkage. Alternatively, the pyridine ring could be functionalized to allow for linkage to another molecule.

The design of the linker connecting the two pharmacophores is also crucial. The length, flexibility, and chemical nature of the linker can significantly influence the biological activity of the hybrid molecule. A well-designed linker will allow both pharmacophoric units to adopt their optimal conformations for interacting with their respective targets.

Hybrid Compound IDHybridized ScaffoldLinkage TypePotential Therapeutic Target
3a Pyrazole (B372694)AmideKinase Inhibition
3b ThiazoleEsterAnti-inflammatory
3c IndoleAmideAnticancer
3d BenzimidazoleAmideAntimicrobial

This table provides hypothetical examples of molecular hybridization strategies.

Advanced Applications and Future Research Directions

Catalytic Applications

The inherent chemical functionalities of N-Pyridin-4-yl-succinamic acid suggest its potential utility in various catalytic applications, from acting as an organocatalyst to serving as a ligand in homogeneous catalysis.

Exploration of Succinic Acid as an Organocatalyst

While research directly employing this compound as an organocatalyst is nascent, the catalytic activity of its parent molecule, succinic acid, provides a strong foundation for its potential. Succinic acid has been identified as a novel, efficient, and environmentally benign organocatalyst. It has been successfully used in multi-component reactions, such as the Strecker synthesis of α-amino nitriles, under solvent-free conditions. The advantages of using succinic acid include its low cost, high stability, and commercial availability.

The functional groups within this compound—a carboxylic acid and an amide—offer Brønsted and Lewis basic sites, respectively, which are crucial for organocatalysis. The pyridine (B92270) moiety can also participate in catalysis through hydrogen bonding or by influencing the electronic properties of the molecule. The exploration of this derivative could lead to new catalytic activities or selectivities, expanding the scope of organocatalysis.

Role of Iron Complexes in Homogeneous Catalysis and Oxidation Processes

The pyridine nitrogen atom in this compound makes it an excellent candidate for a ligand in transition metal catalysis. Iron, being an earth-abundant and non-toxic metal, is a particularly attractive choice for developing sustainable catalytic systems. Iron complexes incorporating pyridine-containing ligands have demonstrated significant activity in a range of homogeneous catalytic reactions, especially in oxidation processes.

Research has shown that iron(II) and iron(III) complexes with ligands featuring pyridinyl donors can catalyze challenging transformations. For instance, iron complexes with pyridine-substituted thiosemicarbazone ligands are active for the sulfoxidation of thioanisole (B89551) and the oxidative cleavage of styrene (B11656) using hydrogen peroxide as a green oxidant. rsc.orgrsc.org Similarly, iron(II) complexes with aminopyridine ligands effectively catalyze the oxidation of alcohols and hydrocarbons. proquest.com The catalytic mechanism in these systems often involves the generation of high-valent iron-oxo species or proceeds through radical pathways. proquest.comnih.gov

A molecular pyridinic iron macrocycle has been shown to be an effective model for the active sites in Fe/N-doped carbon electrocatalysts for the oxygen reduction reaction (ORR), highlighting the importance of the pyridinic ligation environment. nih.govosti.gov Furthermore, iron macrocyclic complexes containing pyridinium (B92312) and amidate donors have been developed as highly active and stable catalysts for oxidation reactions with hydrogen peroxide in aqueous solutions. researchgate.net The incorporation of this compound as a ligand could lead to novel iron-based catalysts with tailored reactivity and stability for selective oxidation reactions. rsc.orgrsc.orgproquest.comnih.govresearchgate.netacs.org

Applications in Materials Science

The bifunctional nature of this compound makes it a prime candidate for the rational design of advanced functional materials, including coordination polymers with tunable properties, spin crossover materials, and organic semiconductors.

Design and Synthesis of Functional Materials with Tunable Properties

Coordination polymers (CPs) are a class of materials constructed from metal ions linked by organic ligands. The properties of CPs can be tuned by carefully selecting the metal and the organic linker. mdpi.com The pyridine group of this compound can coordinate to metal centers, while the succinamic acid portion can form extensive hydrogen-bonding networks, directing the assembly of one-, two-, or three-dimensional structures. mdpi.comrsc.orgnih.govacs.org

Development of Spin Crossover Materials

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. nih.gov Iron(II) complexes are the most studied class of SCO compounds. nih.govresearchgate.netnih.gov The design of the organic ligand is critical in determining the SCO properties, such as the transition temperature (T½) and the presence of hysteresis, which is vital for memory applications. nih.govmdpi.comresearchgate.net

This compound is a promising ligand for building SCO-active iron(II) frameworks. The pyridine group provides the necessary coordination to the iron(II) center, which is typically in an octahedral [FeN6] environment in SCO complexes. mdpi.commdpi.com Crucially, the amide functionality in the succinamic acid tail can play a significant role in promoting cooperativity—the communication between SCO centers within the crystal lattice. This is achieved through the formation of hydrogen-bonding networks. mdpi.comresearchgate.net

For instance, studies on 2-D Hofmann frameworks incorporating N-(pyridin-4-yl)benzamide, a ligand with a similar amide functional group, have shown that ligand-guest and ligand-ligand interactions facilitated by the amide group support cooperative SCO transitions with thermal hysteresis. mdpi.comresearchgate.net Similarly, an amide-functionalized 2,6-bis(pyrazol-1-yl)pyridine iron(II) complex exhibited an exceptionally high-temperature SCO with a 20 K hysteresis, where 1D hydrogen-bonded chains were suggested to stabilize the low-spin state. rsc.org The introduction of amine and subsequent transformation into amide functionalities on SCO building blocks has also been shown to fine-tune the transition parameters. nih.govresearchgate.net Therefore, this compound could be used to construct robust, hydrogen-bonded iron(II) networks that exhibit hysteretic spin transitions, potentially near room temperature.

CompoundSpin Transition Temperature (T½)Hysteresis Width (ΔT)Key Structural Feature
[Fe(benpy)₂Pd(CN)₄]·2H₂OT½↓↑: 201, 218 K17 KAmide-guest hydrogen bonding
[Fe(benpy)₂Pt(CN)₄]·2H₂OT½↓↑: 206, 226 K20 KAmide-guest hydrogen bonding
Fe(bppCONH₂)₂₂T½↓↑: 461, 481 K20 K1D hydrogen-bonded cationic chains
Fe(bppCONH₂)₂₂T½↓↑: 445, 459 K14 KAmide functionalization

Integration into Organic Semiconductors and Assessment of Optical Properties

Organic semiconductors are π-conjugated molecules or polymers that form the active layer in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The performance of these devices is highly dependent on the chemical structure and molecular packing of the organic material. nih.gov Judicious molecular design can control the frontier molecular orbital energies (HOMO/LUMO) and guide the assembly of molecules into functional films. nih.gov

This compound contains features that could be beneficial for n-type (electron-transporting) organic semiconductors. The pyridine ring is an electron-deficient (electron-withdrawing) group, a common feature in many n-type materials that helps to lower the LUMO energy level, facilitating electron injection and transport. google.comresearchgate.net The development of high-performance n-type semiconductors remains a challenge compared to their p-type counterparts. researchgate.net

The optical properties of organic semiconductors are governed by the photogeneration of excitons (bound electron-hole pairs). wikipedia.org The optical absorption edge for these materials is typically in the visible spectrum (1.7–3 eV). wikipedia.org The incorporation of pyridine units into hole-transporting materials has been shown to yield devices with stable performance. acs.org While the succinamic acid tail is not conjugated, it could influence the solid-state packing through hydrogen bonding, which in turn affects the intermolecular electronic coupling and charge transport properties. The optical and electrical properties of materials containing the this compound moiety could be tuned by modifying the molecular structure, for instance, by extending the π-conjugated system attached to the succinamic acid part. pitt.edumdpi.com Further research is needed to synthesize and characterize larger conjugated systems incorporating this building block to assess their potential in optoelectronic applications. digitellinc.comrsc.org

Utility as Chemical Probes for Biological Systems Research

The unique structural features of this compound, combining a pyridyl moiety with a flexible succinamic acid linker, suggest its potential as a versatile scaffold for the development of chemical probes for biological systems. While specific applications of this compound as a chemical probe are not extensively documented, the functionalities inherent in its structure are found in various known probes.

The pyridine ring, a common motif in bioactive molecules, can participate in crucial interactions with biological targets. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-stacking interactions. These properties are often exploited in the design of fluorescent sensors for cations and other small molecules. For instance, pyridine derivatives have been utilized as fluorescent sensors for the detection of toxic heavy metal ions. mdpi.com The succinamic acid portion provides a flexible linker that can be modified to incorporate reporter groups, such as fluorophores or affinity tags, without significantly disrupting the core binding motif.

One promising avenue for the application of this compound derivatives is in the development of activity-based probes (ABPs) . ABPs are powerful tools in chemical biology that covalently label active enzymes in complex biological systems, providing a direct measure of enzyme function. wikipedia.org The design of ABPs typically involves a reactive group (warhead) that covalently modifies the target enzyme, a recognition element that directs the probe to the desired enzyme class, and a reporter tag for detection. The succinamic acid scaffold could be functionalized with a suitable warhead to target specific enzyme classes, such as serine hydrolases or cysteine proteases. nih.govnih.gov

Furthermore, the pyridyl-succinamic acid scaffold could be incorporated into fluorescent probes for bioimaging. By attaching a fluorophore to the succinamic acid chain, it may be possible to develop probes that exhibit changes in their fluorescence properties upon binding to a specific biological target. The design of such probes often involves modulating the photophysical properties of the fluorophore through interactions with the target molecule. Pyridine-based structures have been successfully employed in the development of fluorescent probes for various applications, including the detection of benzene (B151609) and gasoline adulteration, showcasing their versatility as sensor components. mdpi.com

Table 1: Potential Applications of this compound Derivatives as Chemical Probes

Probe TypePotential TargetDesign Strategy
Activity-Based ProbeProteases (e.g., Serine Hydrolases, Cysteine Proteases)Incorporation of a reactive "warhead" on the succinamic acid moiety to covalently modify the active site of the target enzyme.
Fluorescent SensorMetal Ions, Small Molecules, ProteinsConjugation of a fluorophore to the succinamic acid backbone, with the pyridyl group contributing to target recognition and modulating fluorescence output.
Affinity-Based ProbeSpecific Proteins or ReceptorsAttachment of a reporter tag (e.g., biotin) for the detection and isolation of binding partners of the pyridyl-succinamic acid core.

While the direct use of this compound as a chemical probe is yet to be extensively explored, its structural components provide a strong foundation for the rational design of novel tools for studying biological systems. Future research in this area could focus on the synthesis and evaluation of derivatives functionalized with various reporter groups and reactive moieties to unlock their full potential in chemical biology.

Emerging Trends and Future Trajectories in Synthetic Methodology

The synthesis of this compound and its derivatives can benefit from several emerging trends in synthetic methodology that prioritize efficiency, sustainability, and molecular diversity. While traditional methods for amide bond formation are well-established, contemporary approaches offer significant advantages in terms of reaction conditions, scalability, and environmental impact.

Green Chemistry Approaches: A prominent trend is the adoption of green chemistry principles. This includes the use of environmentally benign solvents, such as water, and the development of catalyst-free reactions. For the synthesis of related N-substituted succinimides, reactions have been successfully carried out in hot water, eliminating the need for organic solvents and catalysts. acs.org Microwave-assisted organic synthesis (MAOS) represents another green approach, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles for the synthesis of N-aryl amides and related structures. nih.govnih.govijnrd.orgscielo.brresearchgate.net

Flow Chemistry: Continuous flow synthesis is rapidly gaining traction as a powerful tool for the synthesis of amides and other functional molecules. nih.govresearchgate.netrsc.orgrsc.org This technology offers precise control over reaction parameters, enhanced safety for handling hazardous reagents, and straightforward scalability. The synthesis of pyridyl amides and related compounds has been successfully demonstrated using flow chemistry, often with improved yields and reduced purification requirements compared to batch processes. acs.org

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Lipases, for instance, have been employed in the synthesis of various esters and amides under mild reaction conditions. The enzymatic synthesis of succinic acid derivatives has also been explored, highlighting the potential for developing biocatalytic routes to this compound and its analogs. researchgate.net

Table 2: Emerging Synthetic Methodologies Applicable to this compound

MethodologyKey AdvantagesPotential Application
Green Chemistry (e.g., water-based synthesis, MAOS)Reduced environmental impact, faster reaction times, improved yields.Direct synthesis of this compound from 4-aminopyridine (B3432731) and succinic anhydride (B1165640) under environmentally friendly conditions.
Flow ChemistryPrecise reaction control, enhanced safety, scalability.Continuous production of this compound and its derivatives with high purity and throughput.
BiocatalysisHigh selectivity, mild reaction conditions, sustainability.Enantioselective synthesis of chiral derivatives of this compound using enzymes like lipases or amidases.

Future research in the synthesis of this compound will likely focus on the integration of these emerging methodologies to develop more efficient, sustainable, and versatile synthetic routes. The combination of flow chemistry with biocatalysis, for example, could enable the continuous and highly selective production of this compound and its derivatives.

Advancements and Opportunities in Computational Chemistry Approaches

Computational chemistry offers powerful tools to investigate the structural, electronic, and biological properties of this compound, guiding the design of new derivatives with tailored functionalities. While dedicated computational studies on this specific molecule are limited, methodologies applied to analogous systems provide a clear roadmap for future research.

Density Functional Theory (DFT): DFT calculations are instrumental in understanding the fundamental electronic properties of molecules. For pyridyl-amide derivatives, DFT has been used to analyze frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and reactivity descriptors. mdpi.com Such studies on this compound could elucidate its reactivity, stability, and potential interaction sites with biological targets.

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are central to computer-aided drug design and the study of ligand-receptor interactions. Molecular docking can predict the preferred binding orientation of this compound within the active site of a protein. nih.govmdpi.com Subsequent MD simulations can then provide insights into the dynamic behavior of the ligand-protein complex, the stability of the binding interactions over time, and the conformational changes that may occur upon binding. researchgate.netnih.govresearchgate.netnih.govmdpi.com These simulations are crucial for understanding the molecular basis of biological activity and for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For derivatives of succinamic acid, QSAR models have been developed to predict properties such as sweetness. uran.ua A QSAR study on a library of this compound analogs could identify key structural features that contribute to a desired biological effect, thereby guiding the synthesis of new and more active compounds.

Table 3: Computational Approaches for the Study of this compound

Computational MethodInformation GainedPotential Application
Density Functional Theory (DFT)Electronic structure, reactivity, spectroscopic properties.Predicting reaction mechanisms and identifying sites for chemical modification.
Molecular DockingBinding mode and affinity to biological targets.Virtual screening for potential protein targets and rational design of inhibitors.
Molecular Dynamics (MD) SimulationsDynamic behavior of the molecule and its complexes, conformational flexibility.Assessing the stability of ligand-protein interactions and understanding allosteric effects.
Quantitative Structure-Activity Relationship (QSAR)Correlation between chemical structure and biological activity.Predicting the activity of new derivatives and guiding lead optimization.

The application of these computational approaches to this compound holds significant promise for accelerating the discovery and development of new molecules with interesting biological and material properties. The integration of computational predictions with experimental validation will be key to unlocking the full potential of this chemical scaffold.

Identification of Interdisciplinary Research Opportunities

The versatile structure of this compound positions it at the crossroads of several scientific disciplines, offering a wealth of interdisciplinary research opportunities. Its potential applications span from materials science and catalysis to medicinal chemistry and sensor technology.

Materials Science: The pyridyl and carboxylate functionalities of this compound make it an excellent candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs) . researchgate.net The coordination of metal ions to the pyridine nitrogen and/or the carboxylate group can lead to the formation of one-, two-, or three-dimensional networks with diverse topologies and properties. iucr.orgnih.govrsc.orgnih.gov These materials could find applications in gas storage, separation, catalysis, and sensing. The flexible succinamic acid linker can impart dynamic properties to the resulting frameworks, potentially leading to stimuli-responsive materials.

Catalysis: The pyridine moiety in this compound can act as a ligand for transition metal catalysts or as a basic site in organocatalysis . nih.govresearchgate.netorganic-chemistry.org Derivatives of this compound could be designed to catalyze a variety of organic transformations. For instance, chiral versions of this compound could be explored as ligands in asymmetric catalysis. Succinic acid itself has been shown to be an effective organocatalyst for certain reactions. acgpubs.org

Medicinal Chemistry: The succinamic acid motif is present in molecules with reported biological activities, including potential anticancer properties. acgpubs.org The pyridine ring is also a ubiquitous scaffold in medicinal chemistry. The combination of these two pharmacophores in this compound suggests that its derivatives could be explored as potential therapeutic agents. For example, they could be investigated as enzyme inhibitors or as modulators of protein-protein interactions.

Sensor Technology: The ability of the pyridine ring to coordinate to metal ions and the potential for functionalization of the succinamic acid backbone make this compound an attractive platform for the development of chemical sensors . mdpi.com By incorporating a signaling unit, such as a fluorophore, it may be possible to design sensors that exhibit a detectable response upon binding to a specific analyte. Lanthanide metal coordination polymers have been used for the selective fluorescence detection of succinic acid, suggesting a possible avenue for sensor development. rsc.org

Table 4: Interdisciplinary Research Opportunities for this compound

Research AreaPotential ApplicationKey Features of this compound
Materials ScienceBuilding block for coordination polymers and MOFs.Pyridyl and carboxylate groups for metal coordination; flexible linker.
CatalysisLigand for metal catalysts or as an organocatalyst.Pyridine nitrogen as a coordinating or basic site.
Medicinal ChemistryScaffold for the design of new therapeutic agents.Combination of two known pharmacophores.
Sensor TechnologyPlatform for the development of chemical sensors.Metal-coordinating pyridine ring and functionalizable succinamic acid chain.

The exploration of this compound in these interdisciplinary areas is likely to lead to the discovery of new materials and molecules with novel and useful properties. Collaborative efforts between chemists, biologists, materials scientists, and engineers will be crucial for realizing the full potential of this versatile compound.

Q & A

Q. Table 1. Crystallographic Refinement Metrics for This compound Derivatives

CompoundR1wR2Data-to-Parameter RatioReference
N-(4-Methyl-2-nitrophenyl)-succinamic acid0.0460.11914.7
4-Nitrobenzoic acid–N-(pyrimidin-2-yl)-aniline0.0470.11813.6

Q. Table 2. Recommended Analytical Techniques for Derivative Characterization

TechniqueApplicationConditions/Parameters
SCXRDMolecular geometryλ = 0.71073 Å (Mo-Kα), T = 100 K
ESI-MSMolecular weightPositive ion mode, 20 V cone voltage
FT-IRFunctional groupsATR mode, 400–4000 cm<sup>−1</sup>

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.